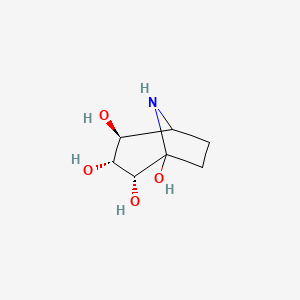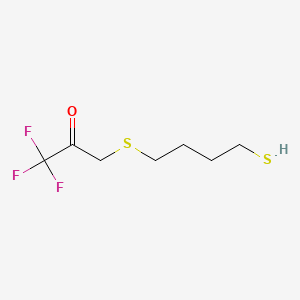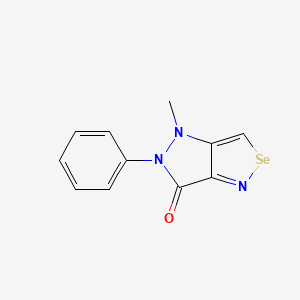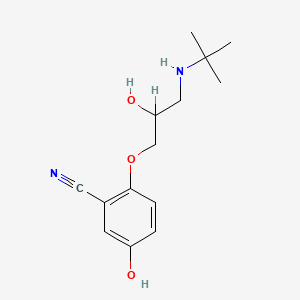
Calystegin B2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calystegine B2 is a naturally occurring nortropane alkaloid found in various plants, particularly in the Solanaceae family. It is known for its potent inhibitory effects on glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound has garnered significant interest due to its potential therapeutic applications in treating diseases such as diabetes and lysosomal storage disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calystegine B2 typically involves multiple steps starting from carbohydrate derivatives. One notable method is the intramolecular Nozaki–Hiyama–Kishi reaction, which constructs the cycloheptanone core of the molecule. This reaction involves the use of a Z-vinyl iodide and an aldehyde, derived from carbohydrate starting materials, to form the desired product . Another method includes the use of ultrasound-assisted zinc-mediated tandem ring opening followed by ring closure metathesis .
Industrial Production Methods
Industrial production of Calystegine B2 is not well-documented, likely due to its complex synthesis and the specificity of its applications. the synthetic routes mentioned above can be scaled up with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Calystegine B2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the nitrogenous bicyclic structure.
Substitution: Substitution reactions can occur at the hydroxyl groups or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
Calystegine B2 has a wide range of scientific research applications:
Mecanismo De Acción
Calystegine B2 exerts its effects primarily through the inhibition of glycosidases, particularly beta-glucosidase. This inhibition occurs via competitive binding to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates . The molecular targets include various glycosidases involved in carbohydrate metabolism, and the pathways affected include those related to glucose and lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Calystegine A3
- Calystegine B1
- Calystegine C1
Comparison
Calystegine B2 is unique among its analogs due to its specific inhibitory profile and potency against beta-glucosidase. While other calystegines also inhibit glycosidases, Calystegine B2 has shown higher efficacy in certain biological assays . Additionally, its molecular structure, with specific stereochemistry, contributes to its unique binding interactions and inhibitory effects .
Propiedades
Fórmula molecular |
C7H13NO4 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
(2R,3R,4S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |
InChI |
InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3?,4-,5+,6+,7?/m0/s1 |
Clave InChI |
FXFBVZOJVHCEDO-NMACYSKISA-N |
SMILES isomérico |
C1CC2([C@@H]([C@@H]([C@H](C1N2)O)O)O)O |
SMILES |
C1CC2(C(C(C(C1N2)O)O)O)O |
SMILES canónico |
C1CC2(C(C(C(C1N2)O)O)O)O |
Sinónimos |
1,2,3,4-tetrahydroxy-nor-tropane calystegine B(2) calystegine B(3) calystegine B(4) calystegine B2 calystegine B3 calystegine B4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1215666.png)





![[(8R,9R,10S,12S)-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1215678.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine](/img/structure/B1215682.png)

![7H-Pyrido[4,3-c]carbazole](/img/structure/B1215685.png)
![10-[3-Butyl-2-(4-carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B1215686.png)